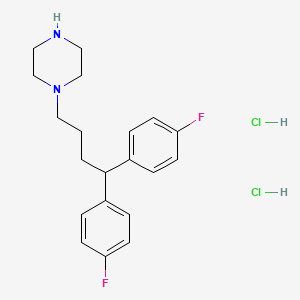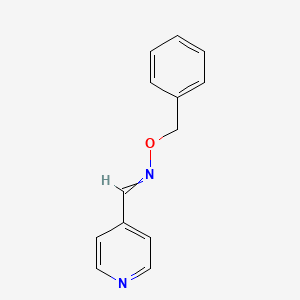
3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オンは、カルコン類に属する有機化合物です。カルコン類は、2つのフェニル環を持つ芳香族ケトンであり、その多様な生物活性で知られています。この化合物は、プロペノン骨格にヒドロキシフェニル基とピリジニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
3-(2-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オンの合成は、通常、クライゼン-シュミット縮合反応を利用します。この反応は、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で、2-ヒドロキシアセトフェノンと2-ピリジンカルボキシアルデヒドの間で行われます。反応は通常、エタノールまたはメタノール溶媒中で還流条件下で行われます。
工業生産方法
工業規模では、反応条件をより適切に制御し、収率を高めることができる連続フローリアクターを使用して、この化合物の生産を最適化できます。イオン液体や相間移動触媒などの触媒の使用も、合成の効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-(2-pyridinyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the synthesis.
化学反応の分析
反応の種類
3-(2-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するキノンを生成するために酸化される可能性があります。
還元: 還元反応により、この化合物はジヒドロカルコンに変換される可能性があります。
置換: 芳香族環上で求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換: ハロゲン、ニトロ化剤、スルホン化剤は、しばしば置換反応に使用されます。
生成される主な生成物
酸化: キノン
還元: ジヒドロカルコン
置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体
科学的研究の応用
3-(2-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オンは、いくつかの科学研究において応用されています。
化学: 様々なヘテロ環式化合物の合成における前駆体として使用されます。
生物学: 抗菌性、抗炎症性、抗酸化性を示します。
医学: 癌や糖尿病などの疾患の治療のための潜在的な治療薬です。
産業: 有機発光ダイオード (OLED) やその他の電子材料の開発に使用されます。
作用機序
3-(2-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オンの作用機序には、様々な分子標的や経路との相互作用が含まれます。
抗酸化活性: ヒドロキシフェニル基は、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。
抗炎症活性: 炎症性サイトカインや酵素の産生を阻害します。
抗菌活性: 微生物の細胞膜の完全性を破壊します。
類似化合物との比較
類似化合物
- 3-(2-ヒドロキシフェニル)-1-フェニル-2-プロペン-1-オン
- 3-(4-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オン
- 3-(2-ヒドロキシフェニル)-1-(4-ピリジニル)-2-プロペン-1-オン
独自性
3-(2-ヒドロキシフェニル)-1-(2-ピリジニル)-2-プロペン-1-オンは、ヒドロキシフェニル基とピリジニル基の両方を含むため、他のカルコン類とは異なる化学反応性と生物活性を示します。これらの官能基の組み合わせは、様々な科学および産業用途において、汎用性の高い化合物としての可能性を高めています。
特性
分子式 |
C14H11NO2 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-7-2-1-5-11(13)8-9-14(17)12-6-3-4-10-15-12/h1-10,16H |
InChIキー |
JKTCHMQMVYEGAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)

![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)



![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
